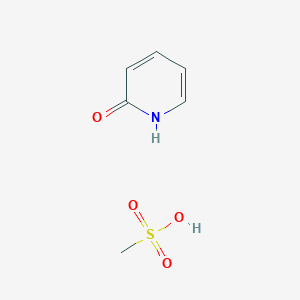

Pyridin-2-ol methanesulfonate

Description

Contextualization of Pyridine (B92270) and Pyridinone Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are foundational scaffolds in the landscape of chemical research and industry. As an isostere of benzene, the pyridine ring is a common structural motif found in a vast array of natural products and synthetic compounds. rsc.org Its presence is crucial in numerous FDA-approved drugs, where it often imparts desirable physicochemical properties and biological activity. rsc.org

The pyridine framework serves as a precursor for a multitude of pharmaceuticals and agrochemicals. rsc.org In medicinal chemistry, pyridine-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net Notable drugs such as Imatinib mesylate (Gleevec), used in cancer therapy, feature a pyridine core, highlighting the scaffold's importance in drug design. rsc.orgresearchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a base makes it a key element for molecular recognition at biological targets. Researchers continuously explore novel synthetic routes, such as multicomponent reactions and transition-metal-catalyzed methods, to access functionally diverse pyridine derivatives for new therapeutic applications. rsc.org

Significance of Methanesulfonate (B1217627) Esters as Versatile Synthetic Intermediates

Methanesulfonate esters, commonly referred to as mesylates, are highly valued intermediates in organic synthesis due to their exceptional reactivity. Derived from the corresponding alcohol and methanesulfonic acid (or its chloride/anhydride), the methanesulfonate group (–OMs) is an excellent leaving group, readily displaced by a wide range of nucleophiles. mdma.ch This reactivity is attributed to the stability of the resulting methanesulfonate anion.

The synthetic utility of mesylates is extensive. They are frequently employed in nucleophilic substitution reactions to introduce functionalities such as halides, azides, and nitriles. mdma.ch In recent decades, their role has expanded significantly with the advent of modern cross-coupling chemistry. Aryl and heteroaryl mesylates have emerged as powerful electrophilic partners in palladium- and nickel-catalyzed reactions, most notably the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org They offer a stable, economical, and more user-friendly alternative to the more reactive triflates (trifluoromethanesulfonates) and nonaflates. nih.gov The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of these less reactive, yet more practical, sulfonate esters, broadening the scope of accessible molecular architectures. nih.govresearchgate.net

Overview of Academic Research Trajectories for Pyridin-2-ol Methanesulfonate Systems

Academic research on this compound (pyridin-2-yl mesylate) and its substituted analogues focuses primarily on its application as a key building block in the synthesis of complex organic molecules. The compound serves as an efficient electrophile, enabling the introduction of the pyridin-2-yl moiety into various molecular scaffolds, a common objective in medicinal chemistry and materials science.

A principal research trajectory involves the use of pyridin-2-yl mesylate and related structures in transition-metal-catalyzed cross-coupling reactions. As a heteroaryl sulfonate, it is an effective partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds between the pyridine ring and a boronic acid or ester derivative. Catalyst systems based on palladium and nickel have been developed to facilitate these transformations with high efficiency and functional group tolerance. nih.gov These reactions are fundamental for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.

The synthesis of pyridin-2-yl mesylate itself is straightforward, typically involving the reaction of 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534). mdma.ch

Research has demonstrated the utility of pyridyl mesylates as intermediates in the synthesis of pharmaceutically relevant compounds. For example, derivatives like 2-(5-ethylpyridin-2-yl)ethyl methanesulfonate are crucial intermediates in the production of thiazolidinedione-based drugs for diabetes. Furthermore, complex molecular structures incorporating the pyridin-2-yl group attached via a mesylate-displaced linkage have been investigated for various therapeutic targets, including GLP-1R agonists. nih.gov

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl mesylates, a reaction class central to the application of pyridin-2-yl methanesulfonate.

| Aryl Mesylate Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butylphenyl mesylate | Phenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 98 | nih.gov |

| 1-Naphthyl mesylate | 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 96 | nih.gov |

| 4-Cyanophenyl mesylate | 2-Methylphenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 97 | nih.gov |

| Aryl Mesylate | Heteroarylboronic acid | 0.5 mol% Pd-cataCXium Fsulf | K₂CO₃ | Water | >95 | researchgate.net |

These research efforts highlight the role of pyridin-2-yl methanesulfonate not as an end product, but as a versatile and reactive intermediate. Its ability to participate in robust and modular synthetic transformations like cross-coupling ensures its continued relevance in the rapid assembly of diverse and complex chemical libraries for drug discovery and materials science.

Properties

IUPAC Name |

methanesulfonic acid;1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.CH4O3S/c7-5-3-1-2-4-6-5;1-5(2,3)4/h1-4H,(H,6,7);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZARBKHBTRHJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridin 2 Ol Methanesulfonate and Analogous Structures

Strategies for Pyridinone/Pyridin-2-ol Scaffold Construction

The formation of the pyridinone or pyridin-2-ol ring system is a foundational step in the synthesis of the target compound. Numerous methods have been developed, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Ring-Forming Cyclization Reactions

Cyclization reactions represent a classical and widely employed strategy for the construction of the 2-pyridone ring. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the heterocyclic ring from acyclic precursors.

One common approach involves the condensation of α,β-unsaturated ketones with cyanoacetamide derivatives in the presence of a base, which proceeds via a Michael addition followed by intramolecular cyclization. iipseries.org Another notable method is the annulation of in situ generated azadienes from N-propargylamines and active methylene compounds, which provides a facile route to structurally diverse 2-pyridones. organic-chemistry.org Furthermore, the reaction of Blaise intermediates, generated in situ from Reformatsky reagents and nitriles, with propiolates affords 2-pyridone derivatives with good to excellent yields and high regioselectivity. organic-chemistry.org

Transition metal-catalyzed reactions have also emerged as powerful tools for 2-pyridone synthesis. For instance, cobalt(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate provides a direct route to pyridinones, tolerating a diverse range of functional groups. organic-chemistry.org Similarly, intermolecular [2+2+2] cycloaddition reactions between alkynes and isocyanates, catalyzed by Ni(0) complexes, offer an efficient pathway to 2-pyridone derivatives. iipseries.orgrsc.org

Table 1: Examples of Ring-Forming Cyclization Reactions for 2-Pyridone Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated ketone, Cyanoacetamide derivative | tert-BuOK, O₂ | Substituted 2-pyridone | iipseries.org |

| N-Propargylamine, Active methylene compound | - | Structurally diversified 2-pyridones | organic-chemistry.org |

| Reformatsky reagent, Nitrile, Propiolate | - | 2-Pyridone derivatives | organic-chemistry.org |

| Benzamide, Acrylamide, Vinylene carbonate | Co(III) catalyst | Pyridinones | organic-chemistry.org |

| Alkyne, Isocyanate | Ni(0) catalyst | 2-Pyridone derivatives | iipseries.org |

Derivatization Approaches from Pre-existing Pyridine (B92270) Nuclei

The synthesis of pyridin-2-ol can also be achieved by modifying an existing pyridine ring. A common method is the hydroxylation of pyridine derivatives. For example, pyridine N-oxides can be converted to 2-hydroxypyridines. This transformation can be achieved by treating the pyridine N-oxide with acetic anhydride (B1165640), which leads to the formation of a 2-acetoxypyridine intermediate, followed by hydrolysis to yield 2-hydroxypyridine (B17775). stackexchange.com This product exists in tautomeric equilibrium with its more stable pyridin-2-one form. nih.gov

Another approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring. For instance, 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine under forcing conditions, such as in the presence of concentrated hydrochloric acid at high temperatures and pressures. google.com More practical methods involve the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves the yield and reaction conditions. google.com The derivatization of pyridine N-oxides can also be used to introduce other functionalities at the 2-position which can then be converted to a hydroxyl group. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, affords 2-substituted pyridines. organic-chemistry.org

Table 2: Derivatization Approaches to Pyridin-2-ol

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Pyridine N-oxide | Acetic anhydride, then H₂O | 2-Hydroxypyridine | stackexchange.com |

| 2-Chloropyridine | Concentrated HCl, high T/P | 2-Hydroxypyridine | google.com |

| 2-Chloropyridine | Aqueous KOH, tertiary alcohol | 2-Hydroxypyridine | google.com |

One-Pot and Multi-Component Synthetic Pathways

One-pot and multi-component reactions (MCRs) have gained significant traction in the synthesis of pyridinone scaffolds due to their high efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.

A variety of MCRs have been developed for the synthesis of 2-pyridones. For instance, a four-component reaction of an aromatic aldehyde, malononitrile (B47326), a 1,3-dicarbonyl compound, and an alcohol in the presence of a base can afford highly functionalized pyridines in a highly chemo- and regioselective manner. rsc.org In this reaction, the alcohol serves as both a reactant and the reaction medium. rsc.org Another example is the three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride to yield 3,4,6-triaryl-2(1H)-pyridones. nih.gov The Bohlmann-Rahtz pyridine synthesis has been modified into a one-pot, three-component cyclocondensation process involving a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds without the need for an additional acid catalyst. organic-chemistry.org

Table 3: Examples of One-Pot and Multi-Component Reactions for Pyridinone Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Four-component | Aromatic aldehyde, Malononitrile, 1,3-Dicarbonyl compound, Alcohol | NaOH | Functionalized pyridines | rsc.org |

| Three-component | Aromatic aldehyde, Substituted acetophenone, Phenyl acetamide | NaH | 3,4,6-Triaryl-2(1H)-pyridones | nih.gov |

| Three-component | 1,3-Dicarbonyl compound, Ammonia, Alkynone | - | Polysubstituted pyridines | organic-chemistry.org |

| Four-component | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium (B1175870) acetate (B1210297) | - | 3-Pyridine derivatives | nih.gov |

Consideration of Environmentally Benign Synthesis (Green Chemistry) in Pyridinone Formation

The principles of green chemistry are increasingly being applied to the synthesis of pyridinone scaffolds to minimize the environmental impact of chemical processes. This includes the use of environmentally friendly solvents, catalysts, and energy sources, as well as the development of atom-economical reactions.

Microwave irradiation has been successfully employed as a green technique for the one-pot synthesis of N-alkylated 2-pyridone derivatives, offering a highly selective and rapid method. mdpi.com Solvent- and halide-free conditions have been developed for the synthesis of pyridine-2-yl substituted ureas through the C–H functionalization of pyridine N-oxides, representing an atom-economical approach. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines, avoiding the need for additives. nih.govrsc.org Furthermore, the use of water as a solvent and the development of catalyst- and solvent-free thermal multicomponent domino reactions are other examples of green approaches to valuable 2-pyridones. innovareacademics.in

Table 4: Green Chemistry Approaches in Pyridinone Synthesis

| Green Aspect | Synthetic Method | Example/Details | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted synthesis | One-pot condensation for N-substituted 2-pyridones | mdpi.com |

| Atom Economy | Solvent- and halide-free C-H functionalization | Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides | rsc.org |

| Benign Catalyst | Iron-catalyzed cyclization | Synthesis of 2,4,6-trisubstituted symmetrical pyridines | nih.govrsc.org |

| Green Solvents/Conditions | Catalyst- and solvent-free thermal reaction | Multicomponent domino reaction for diverse 2-pyridones | innovareacademics.in |

Regioselective Introduction of the Methanesulfonate (B1217627) Moiety

The final step in the synthesis of pyridin-2-ol methanesulfonate is the introduction of the methanesulfonate (mesylate) group onto the pyridin-2-ol scaffold. This step is crucial and requires careful control of regioselectivity due to the tautomeric nature of pyridin-2-ol, which exists as an equilibrium between the 2-hydroxypyridine and pyridin-2-one forms. nih.gov The presence of two potential nucleophilic centers, the oxygen of the hydroxyl group and the nitrogen of the pyridine ring, can lead to the formation of O-mesylated or N-mesylated products.

Mesylation of Hydroxyl Functionalities in Pyridin-2-ol Precursors

The conversion of a hydroxyl group to a methanesulfonate is a common transformation in organic synthesis, as the mesylate group is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.com The reaction typically involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. masterorganicchemistry.comcommonorganicchemistry.com The role of the base is to neutralize the hydrochloric acid that is formed during the reaction. masterorganicchemistry.com

In the case of pyridin-2-ol, the reaction with methanesulfonyl chloride can potentially occur at either the oxygen or the nitrogen atom. The regioselectivity of the reaction can be influenced by several factors, including the reaction conditions (solvent, temperature, and base) and the specific tautomer present. In non-polar solvents, the 2-hydroxypyridine tautomer is favored, which would promote O-mesylation. Conversely, in polar solvents, the pyridin-2-one tautomer predominates, which could lead to N-mesylation.

While specific literature detailing the regioselective mesylation of unsubstituted pyridin-2-ol is limited, a patent describes the synthesis of dihydrooxazolo[3,2-a]pyridinium methanesulfonate by treating hydroxyethyl pyridones with methanesulfonic anhydride. This suggests that under certain conditions, the reaction can be directed to the oxygen atom of the pyridone precursor. It is believed that the formation of methanesulfonates from alcohols and methanesulfonyl chloride proceeds via a mechanism involving the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org

The reaction of pyridine N-oxides with an excess of methanesulfonyl chloride and triethylamine has been reported to cause deoxygenation to the corresponding pyridine, which indicates a different reaction pathway under these conditions and highlights the importance of the substrate and reagents in determining the outcome. oup.com

Table 5: Reagents and Conditions for Mesylation of Alcohols

| Reagent | Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | Triethylamine or Pyridine | Dichloromethane (B109758) (DCM) | Formation of mesylate; potential for alkyl chloride side product | commonorganicchemistry.com |

| Methanesulfonic anhydride ((MeSO₂)₂O) | Triethylamine or Pyridine | Dichloromethane (DCM) | Formation of mesylate; no alkyl chloride side product | commonorganicchemistry.com |

Role of Activating Reagents (e.g., Methanesulfonyl Chloride) and Organic Bases (e.g., Pyridine)

The synthesis of sulfonate esters, such as this compound, from alcohols or their tautomeric equivalents like pyridin-2-ol, hinges on the activation of the hydroxyl group to transform it into a better leaving group. Hydroxide ions (OH⁻) are strong bases and, consequently, poor leaving groups, making direct substitution or elimination reactions unfavorable. masterorganicchemistry.comperiodicchemistry.com The conversion of the hydroxyl group into a sulfonate ester, however, turns it into an excellent leaving group because the resulting sulfonate anion is a very weak base, stabilized by resonance. masterorganicchemistry.comperiodicchemistry.com

Activating Reagents: The primary activating reagent for this transformation is methanesulfonyl chloride (MsCl). masterorganicchemistry.comwikipedia.org It is a highly reactive organosulfur compound that readily reacts with nucleophiles like the oxygen of a hydroxyl group. wikipedia.org The reaction involves the nucleophilic attack of the alcohol (pyridin-2-ol) on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the methanesulfonate (mesylate) ester. periodicchemistry.com

Organic Bases: An organic base, typically a non-nucleophilic one like pyridine or triethylamine, plays a crucial role in this reaction. masterorganicchemistry.comcommonorganicchemistry.com Its primary function is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. masterorganicchemistry.com By neutralizing the acid, the base prevents potential side reactions and decomposition of acid-sensitive substrates. The formation of pyridinium (B92312) hydrochloride, an insoluble salt, can also help drive the reaction to completion.

| Reagent | Formula | Role in Synthesis |

| Methanesulfonyl Chloride | CH₃SO₂Cl | Electrophilic source of the methanesulfonyl group; activates the hydroxyl group. |

| Pyridine | C₅H₅N | Organic base; scavenges HCl byproduct. |

| Triethylamine | (C₂H₅)₃N | Organic base; alternative to pyridine for scavenging HCl. |

Control of Positional Selectivity in Sulfonate Ester Formation

Pyridin-2-ol exists in a tautomeric equilibrium with its corresponding keto form, 2-pyridone. The formation of this compound specifically involves the reaction at the oxygen atom of the enol tautomer. The control of positional selectivity (O-sulfonylation vs. N-sulfonylation or C-sulfonylation) is critical.

The reaction conditions, particularly the choice of solvent and base, can influence the position of functionalization. In the formation of sulfonate esters from hydroxy-pyridines, O-sulfonylation is generally favored. The oxygen of the hydroxyl group is a hard nucleophile, which preferentially reacts with the hard electrophilic sulfur center of methanesulfonyl chloride. This principle helps in achieving high selectivity for the desired O-functionalized product.

In more complex substituted pyridin-2-ol derivatives, the presence of other nucleophilic sites could lead to competing reactions. However, the high reactivity of methanesulfonyl chloride with alcohols, coupled with appropriate reaction conditions (e.g., low temperature to minimize side reactions), generally ensures that the formation of the sulfonate ester at the hydroxyl group is the predominant pathway.

Advanced Synthetic Techniques for Complex this compound Derivatives

The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. rsc.org Consequently, advanced synthetic methods are continuously being developed to create complex and diversely functionalized pyridine derivatives. These methods can be applied to synthesize advanced derivatives of this compound, either by modifying the pyridine ring before or after the introduction of the methanesulfonate group.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are fundamental in modifying the pyridine scaffold. For derivatives of this compound, the methanesulfonate group itself can act as a leaving group in certain coupling reactions, although it is less reactive than triflates or halides. More commonly, a halogenated pyridin-2-ol precursor would be used in cross-coupling reactions, followed by conversion to the methanesulfonate.

Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, are used to catalyze these transformations. nih.govnih.gov For instance, Suzuki-Miyaura coupling reactions, which utilize palladium catalysts, can introduce aryl or vinyl substituents onto the pyridine ring. rsc.org

| Coupling Reaction | Catalyst (Example) | Bond Formed | Relevance to Pyridine Chemistry |

| Suzuki-Miyaura | Palladium (Pd) | C-C (aryl-aryl, aryl-vinyl) | Introduction of diverse organic fragments onto the pyridine ring. rsc.org |

| Sonogashira | Palladium (Pd) / Copper (Cu) | C-C (aryl-alkyne) | Synthesis of alkynyl-substituted pyridines. |

| Buchwald-Hartwig | Palladium (Pd) | C-N, C-O | Amination or etherification of the pyridine scaffold. |

| Heck | Palladium (Pd) | C-C (aryl-alkene) | Alkenylation of the pyridine ring. |

C-H Activation and Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic compounds like pyridine. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), thereby shortening synthetic routes. The electron-deficient nature of the pyridine ring presents challenges, but significant progress has been made. beilstein-journals.org

Strategies for C-H functionalization of pyridines often rely on transition metal catalysis. beilstein-journals.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 position. nih.gov However, methods for functionalizing the more distal C3 and C4 positions have also been developed. nih.gov These strategies can be employed to synthesize complex pyridin-2-ol derivatives, which can then be converted to their methanesulfonate esters. C-H activation can be used to introduce alkyl, aryl, and other functional groups directly onto the pyridine backbone. nih.govbeilstein-journals.org

Tandem Reactions and Sequential Transformations

Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single pot without isolating intermediates. acs.orgthieme-connect.com This approach significantly enhances synthetic efficiency. One-pot syntheses of polysubstituted pyridines have been developed using tandem sequences that involve cyclization and aromatization steps. acs.orgthieme-connect.com

For instance, a tandem one-pot method for constructing a pyridine moiety can involve the sequential reaction of a nitrile with a Reformatsky reagent and a 1,3-enyne. This sequence proceeds through regio- and chemoselective addition, followed by isomerization, cyclization, and an aromatization cascade. acs.org Such methodologies allow for the rapid assembly of highly substituted pyridine cores that can be precursors to complex this compound derivatives. Another example is the dearomatization of pyridines followed by enantioselective allylic alkylation in a one-pot process. acs.org

Scaffold Hopping as a Synthetic Design Principle

Scaffold hopping is a computational and synthetic strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a parent molecule. researchgate.net This is achieved by replacing the core molecular framework (the scaffold) with a different one while maintaining the original pharmacophoric features. nih.govnih.gov

In the context of this compound derivatives, scaffold hopping could be used to design new series of compounds with potentially improved properties, such as metabolic stability or target affinity. nih.gov For example, the pyridine ring could be replaced by other electron-deficient heterocycles like pyrimidine or pyrazine. nih.gov This design principle guides synthetic chemists to create novel molecular architectures that might not be obvious from traditional structure-activity relationship studies. The application of this method has led to the discovery of novel pyridine-based inhibitors for various biological targets. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Pyridin 2 Ol Methanesulfonate

Reactivity Profile of the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate (mesylate) group attached to the 2-position of the pyridine (B92270) ring is an excellent leaving group, a characteristic that defines much of the compound's reactivity. As the conjugate base of a strong acid (methanesulfonic acid), the mesylate anion is highly stable, facilitating its departure in a variety of chemical reactions. This reactivity is particularly pronounced in the context of the electron-deficient pyridine ring, which activates the C2 position for nucleophilic attack.

Nucleophilic Substitution Reactions

Pyridin-2-ol methanesulfonate, existing in equilibrium with its 2-hydroxypyridine (B17775) tautomer, is highly susceptible to nucleophilic substitution reactions at the C2 position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the ortho (C2) and para (C4) positions, making them electrophilic and thus prime targets for nucleophiles quimicaorganica.orgpharmaguideline.com. When a potent leaving group like methanesulfonate is present at the C2 position, the barrier for substitution is significantly lowered.

The reaction typically proceeds through a two-step addition-elimination mechanism, known as nucleophilic aromatic substitution (SNAr) quimicaorganica.org. In the first step, the nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second, typically rapid step, the methanesulfonate leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

The general mechanism is as follows:

Nucleophilic Attack: Nu- + Pyridin-2-yl-OMs → [Intermediate Meisenheimer Complex]-

Leaving Group Departure: [Intermediate Meisenheimer Complex]- → 2-Nu-Pyridine + MsO-

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the methanesulfonate group to yield various 2-substituted pyridine derivatives. The efficiency of the reaction is influenced by the nucleophilicity of the attacking species and the solvent conditions.

Elimination Reactions to Form Unsaturated Systems

Under the influence of a strong base, pyridyl compounds with a good leaving group at the C2 or C3 position can undergo an elimination reaction to form a highly reactive pyridyne intermediate. For this compound, treatment with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can induce the elimination of methanesulfonic acid (via deprotonation at C3 followed by loss of the C2-mesylate) to form 2,3-pyridyne.

This reactive aryne intermediate is not isolated but can be trapped in situ by various reagents. For instance, it can undergo nucleophilic addition or participate in cycloaddition reactions, such as a [4+2] Diels-Alder reaction with a suitable diene. The regioselectivity of nucleophilic attack on the unsymmetrical 2,3-pyridyne is often high, leading predominantly to 3-substituted pyridines nih.gov. The formation of pyridynes provides a powerful synthetic route to highly functionalized pyridine derivatives that are otherwise difficult to access nih.govchemistryviews.org.

Alkylation Processes (e.g., Formation of N-Alkylpyridinium Salts)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is nucleophilic, allowing it to react with alkylating agents like alkyl halides to form N-alkylpyridinium salts pharmaguideline.com. The formation of such a quaternary salt has a profound activating effect on the ring's reactivity. The positive charge on the nitrogen atom makes the pyridinium (B92312) ring exceptionally electron-deficient and, therefore, much more susceptible to nucleophilic attack.

In the case of this compound, N-alkylation would yield a 1-alkyl-2-(methanesulfonyloxy)pyridinium salt. This greatly enhances the electrophilicity of the C2 carbon, making the methanesulfonate group even more labile. Consequently, these N-alkylated derivatives undergo nucleophilic aromatic substitution reactions under much milder conditions and with a broader range of weaker nucleophiles compared to their non-alkylated counterparts nih.gov. This strategy of N-alkylation followed by nucleophilic substitution is a common method to achieve efficient displacement of leaving groups on the pyridine ring.

Transformations Involving the Pyridin-2-ol Tautomeric System

The chemistry of this compound is intrinsically linked to the tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This equilibrium is a critical factor that dictates the reaction pathways and the regioselectivity of various transformations nih.govchemtube3d.com.

Influence of Pyridin-2-ol/2-Pyridone Tautomerism on Reaction Pathways

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent wuxibiology.comwikipedia.org. In the gas phase or in non-polar solvents like cyclohexane, the 2-hydroxypyridine form is generally favored. Conversely, in polar protic or aprotic solvents such as water or DMSO, the equilibrium shifts significantly towards the more polar 2-pyridone form nih.govwikipedia.org. This solvent-dependent equilibrium has a direct and predictable impact on the outcome of reactions such as alkylation.

The two tautomers present different nucleophilic sites:

2-Hydroxypyridine (Lactim): The primary nucleophilic site is the exocyclic oxygen atom, leading to O-alkylation and the formation of 2-alkoxypyridine derivatives.

2-Pyridone (Lactam): The nucleophilic sites are the ring nitrogen and the exocyclic oxygen. Reaction at the nitrogen atom, which is often favored, results in N-alkylation to produce N-alkyl-2-pyridone derivatives mdpi.com.

Chemists can exploit this dichotomy to control the reaction outcome. For instance, performing an alkylation reaction in a non-polar solvent with a metal salt that favors oxygen coordination (like a silver salt) can selectively yield the O-alkylated product proquest.com. In contrast, using a polar solvent and a base that promotes deprotonation at the nitrogen can lead to selective N-alkylation proquest.comacs.org.

| Solvent | Dielectric Constant (ε) | KT | Favored Tautomer |

|---|---|---|---|

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |

| Cyclohexane | 2.0 | 1.7 | 2-Pyridone (slight) wuxibiology.com |

| Chloroform (B151607) | 4.8 | ~10 | 2-Pyridone |

| Acetonitrile | 37.5 | ~160 | 2-Pyridone |

| Water | 80.1 | ~900 | 2-Pyridone nih.gov |

Functional Group Interconversions on the Pyridinone Ring

Beyond reactions involving the methanesulfonate group or tautomerism-driven alkylation, the pyridinone ring itself is a versatile scaffold for further modification. Recent advances in synthetic chemistry, particularly in transition-metal-catalyzed C-H activation, have enabled the direct functionalization of the 2-pyridone core at various positions researchgate.netrsc.org.

These transformations allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, onto the carbon framework of the ring. The regioselectivity of these reactions (i.e., whether functionalization occurs at the C3, C4, C5, or C6 position) can be controlled by the choice of catalyst, directing group, and reaction conditions rsc.orgrsc.org.

| Position | Reaction Type | Catalyst/Reagent System | Reference Finding |

|---|---|---|---|

| C3 | Arylation | Fe-catalysis / K₂S₂O₈ | Allows for late-stage functionalization of the pyridone core rsc.org. |

| C3 | Alkylation | Mn(III)-acetate | Coupling with malonate esters proceeds in moderate to good yields rsc.org. |

| C5 | Arylation | Pd-catalysis with a directing group on N | Directing group strategy enables selective functionalization at a typically less reactive site. |

| C6 | Heteroarylation | Rh(III)-catalysis | Enables efficient synthesis of diverse compounds featuring 2-pyridone-pyridine motifs researchgate.net. |

These functional group interconversions are crucial for synthesizing complex molecules and libraries of compounds for applications in medicinal chemistry and materials science, where the 2-pyridone structure is a common and valuable motif rsc.orgnih.gov.

Spectroscopic and Advanced Characterization Techniques for Pyridin 2 Ol Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Pyridin-2-ol Methanesulfonate (B1217627), providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) analysis reveals the electronic environment of the hydrogen atoms within the molecule. For the pyridin-2-ol cation, the protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts are influenced by the protonation of the ring nitrogen and the presence of the hydroxyl group. The methanesulfonate anion contributes a sharp singlet corresponding to its three equivalent methyl protons. In a related compound, N-Substituted 2-Aminobiphenylpalladium Methanesulfonate, the methyl protons of the methanesulfonate counterion appear as a singlet at approximately 2.75 ppm in CD₃CN. acs.org For the pyridinium (B92312) cation, the chemical shifts of the ring protons are expected to be downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.

Carbon (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the compound. The spectrum of pyridin-2-ol methanesulfonate will show distinct signals for each unique carbon atom. The carbons of the pyridin-2-ol ring will resonate in the aromatic region, with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift. For instance, in a similar heterocyclic system, 2-pyridone, the carbonyl carbon (C-2) resonates at approximately 164.2 ppm. ipb.pt The carbon atom of the methyl group in the methanesulfonate anion will appear as a single peak in the aliphatic region, typically upfield. In N-Substituted 2-Aminobiphenylpalladium Methanesulfonate, the methyl carbon of the methanesulfonate group gives a signal at 40.3 ppm in CD₃CN. acs.org

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Typical Multiplicity |

|---|---|---|---|

| ¹H | Pyridine Ring Protons (Ar-H) | 7.0 - 9.0 | d, t, m |

| ¹H | Hydroxyl Proton (OH) | Variable, often broad | s (broad) |

| ¹H | Methanesulfonate Methyl Protons (CH₃) | ~2.7 - 2.8 | s |

| ¹³C | Pyridine Ring Carbons (Ar-C) | 110 - 160 | - |

| ¹³C | Carbon attached to OH (C-OH) | ~160 - 165 | - |

| ¹³C | Methanesulfonate Methyl Carbon (CH₃) | ~40 | - |

d=doublet, t=triplet, m=multiplet, s=singlet. Expected shifts are estimates based on similar structures and can vary with solvent and concentration.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying the connectivity between different functional groups, such as confirming the relationship between the pyridine ring and the hydroxyl group, and for establishing the ionic pairing between the cation and the methanesulfonate anion through space interactions. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the three-dimensional structure and the association between the cation and anion. ipb.pt

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. ipb.ptlookchem.com

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the O-H, N-H (from the pyridinium tautomer), C=C, C-N, and S=O functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. savemyexams.com This region may also contain contributions from N-H stretching if the 2-pyridone tautomer is present.

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are typical for C-H bonds on the pyridine ring.

C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1450-1650 cm⁻¹ region due to ring stretching vibrations. researchgate.net

S=O Stretching: The methanesulfonate anion is characterized by strong, distinct absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1030-1060 cm⁻¹ and 1170-1250 cm⁻¹, respectively. acs.org

S-C Stretching: A weaker band for the S-C bond is expected around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric S=O stretch of the sulfonate group are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C, C=N | Ring Stretching | 1450 - 1650 | Medium to Strong |

| S=O | Asymmetric Stretching | 1170 - 1250 | Strong |

| S=O | Symmetric Stretching | 1030 - 1060 | Strong |

| C-O | Stretching | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the constituent ions and to study their fragmentation patterns, which aids in structural confirmation. ipb.ptwuxibiology.comresearchgate.netrsc.org

Using a soft ionization technique like Electrospray Ionization (ESI), the intact cation and anion can be observed.

Positive Ion Mode (ESI+): The spectrum will show a prominent peak corresponding to the 2-hydroxypyridinium cation ([C₅H₆NO]⁺), with an expected m/z (mass-to-charge ratio) of 96.04.

Negative Ion Mode (ESI-): This mode will detect the methanesulfonate anion ([CH₃SO₃]⁻) at an m/z of 95.00.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of these ions, confirming their elemental composition with high precision. rsc.org For example, the calculated exact mass for the [C₅H₆NO]⁺ cation is 96.0444, and for the [CH₃SO₃]⁻ anion, it is 94.9961.

Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides further structural information. For instance, the 2-hydroxypyridinium cation might lose a molecule of carbon monoxide (CO) to yield a fragment ion. nih.gov This detailed analysis confirms the identity and purity of this compound.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its ionic nature, detailing the precise locations of the 2-hydroxypyridinium cation and the methanesulfonate anion within the crystal lattice. It would also reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the ions in the solid state.

Furthermore, studies on derivatives of 2-hydroxypyridine (B17775), which exists in a tautomeric equilibrium with 2-pyridone, have shown that the pyridone form is often favored in the solid state. X-ray diffraction would definitively establish the dominant tautomeric form of the 2-hydroxypyridinium cation in the crystal structure of its methanesulfonate salt. The analysis of a similar compound, 4-(N-methyl)pyridinium boronic acid methanesulfonate hydrate, revealed a triclinic crystal system with the space group P-1, where the cation and anion are linked by extensive hydrogen bonds. jst.go.jpresearchmap.jp

Illustrative Crystallographic Data for a Related Pyridinium Salt

The following table presents hypothetical, yet scientifically plausible, crystallographic data for this compound, based on published data for similar pyridinium methanesulfonate salts. researchgate.netjst.go.jpcrystallography.net

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95 |

| b (Å) | 8.84 |

| c (Å) | 13.85 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1057 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Hydrogen Bonding Motifs | N-H···O, O-H···O |

This data is illustrative and based on known structures of related pyridinium salts.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. mdpi.com

For the purification of pyridinium salts, methods such as centrifugal partition chromatography (CPC) have been shown to be effective, especially for compounds that may be unstable on solid stationary phases. researchgate.net Flash column chromatography on silica (B1680970) gel can also be employed, though the polar and ionic nature of the salt may necessitate the use of polar solvent systems, potentially including modifiers like acids or bases to ensure good peak shape and recovery. semanticscholar.orgmdpi.comacs.orgumich.edu

For purity assessment, several HPLC modes can be considered. Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com Due to the ionic nature of this compound, the use of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), in the mobile phase may be necessary to achieve good retention and sharp peaks. chemicalforums.com Alternatively, cation-exchange chromatography can be a highly effective method for analyzing pyridinium cations. oup.com

The detection of this compound can be readily achieved using a UV detector, as the pyridinium ring is a strong chromophore. The purity of the compound is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. nih.govreddit.com For a comprehensive purity assessment, it is often beneficial to use orthogonal HPLC methods (i.e., methods with different separation mechanisms) to ensure that no impurities are co-eluting with the main compound. chromatographyonline.com

Illustrative HPLC Method for Purity Assessment

The following table outlines a hypothetical but representative HPLC method for the purity analysis of this compound, based on established methods for similar compounds. nih.govsielc.com

| Parameter | Illustrative Conditions |

| Chromatographic Mode | Reversed-Phase Ion-Pair HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

This data is illustrative and represents a typical starting point for method development.

Computational and Theoretical Investigations of Pyridin 2 Ol Methanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has been a powerful tool in elucidating the properties of pyridinone systems. These calculations offer deep insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics. For the pyridin-2-ol/2-pyridone system, DFT calculations have been instrumental in understanding its stability and reactivity. The presence of a methanesulfonate (B1217627) group, a strong electron-withdrawing entity, would be expected to significantly perturb the electronic structure of the parent molecule.

Theoretical geometry optimization studies, often employing DFT methods such as B3LYP with basis sets like 6-311++G(d,p), have been crucial in determining the stable conformations of the 2-pyridone/pyridin-2-ol tautomers. These calculations reveal that the 2-pyridone form is generally favored thermodynamically. In the process of tautomerization from 2-hydroxypyridine (B17775) to 2-pyridone, significant changes in bond lengths and angles are observed. For instance, the C=O bond in 2-pyridone is significantly shorter than the C-O bond in 2-hydroxypyridine, while the C-N bonds in the ring also adjust to accommodate the change in electronic distribution.

Molecular dynamics simulations have been used to study the conformational preferences of more complex structures containing the pyridone ring, such as pyridone adenine dinucleotides. These studies show a strong preference for the anti conformation around the N-glycosidic bond, which is influenced by steric interactions involving the carbonyl group. mdpi.comnih.gov For Pyridin-2-ol methanesulfonate, the methanesulfonate group would likely influence the orientation of the molecule and could participate in intramolecular interactions, which would be elucidated through detailed conformational analysis.

Table 1: Selected Optimized Bond Lengths (in Å) for 2-Hydroxypyridine and 2-Pyridone Note: This data is derived from computational studies of the parent molecules and serves as a baseline for understanding the substituted compound.

| Bond | 2-Hydroxypyridine (Calculated) | 2-Pyridone (Calculated) |

|---|---|---|

| C2-O11 | 1.355 | 1.229 |

| C2-N1 | 1.321 | 1.397 |

| C2-C3 | 1.396 | 1.447 |

| C3-C4 | 1.380 | 1.357 |

| C4-C5 | 1.397 | 1.427 |

| C5-C6 | 1.381 | 1.354 |

| C6-N1 | 1.340 | 1.363 |

The electronic structure of pyridinone derivatives has been extensively studied using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity.

For 2-pyridone derivatives, the HOMO is typically localized over the π-system of the ring, while the LUMO is also a π* orbital. The HOMO-LUMO energy gap for 3-cyano-2(1H)-pyridone derivatives has been calculated to be around 3.83-3.84 eV, suggesting a notable level of chemical stability. nih.gov The introduction of a methanesulfonate group, being strongly electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO. This would likely result in a smaller HOMO-LUMO gap, potentially increasing the molecule's reactivity.

Table 2: Calculated Electronic Properties of 3-Cyano-2(1H)-pyridone Derivatives Note: This data illustrates typical values for substituted pyridones and provides a comparative basis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4a (3-cyano-2(1H)-pyridone derivative) | -6.44 | -2.60 | 3.84 |

| 4b (3-cyano-2(1H)-pyridone derivative) | -6.61 | -2.79 | 3.83 |

| 4c (3-cyano-2(1H)-pyridone derivative) | -6.60 | -2.78 | 3.83 |

Theoretical calculations are invaluable for interpreting experimental spectroscopic data. DFT methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For the pyridine-borane complex, DFT calculations have been used to assign the vibrational modes, including the stretching frequencies of the dative bond. nih.gov Similar calculations for this compound would help in identifying the characteristic vibrational modes associated with the pyridin-2-ol core and the methanesulfonate group.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts that show good agreement with experimental values. For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is significantly influenced by the electron-withdrawing nature of the methanesulfonate group.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-pyridone, the MEP shows a negative potential around the oxygen atom, indicating a site for electrophilic attack, and a positive potential near the N-H group.

Charge distribution analysis, such as Mulliken or Hirshfeld population analysis, provides a quantitative measure of the partial atomic charges. q-chem.com In 2-pyridone, the oxygen atom carries a significant negative charge, while the nitrogen and hydrogen atoms of the N-H group are positively charged. The presence of a methanesulfonate group in this compound would further polarize the molecule, drawing electron density away from the pyridin-2-ol ring and influencing its electrostatic potential and charge distribution.

Mechanistic Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface and characterizing transition states. The tautomerization between 2-hydroxypyridine and 2-pyridone is a classic example that has been studied theoretically. nih.gov Unimolecular 1,3-proton transfer has a high activation barrier. nih.gov However, the presence of water or other protic solvents can significantly lower this barrier by facilitating a concerted double proton transfer. wuxibiology.com

For reactions involving pyridinone derivatives, mechanistic modeling can help in understanding the role of catalysts and the formation of intermediates. For instance, in the synthesis of certain pyridinone derivatives, computational studies can clarify the reaction pathway and the stability of intermediates. While specific mechanistic studies on this compound are not available, the principles derived from studies on the parent pyridinone system would be applicable.

Theoretical Studies on Tautomerism and Aromaticity within Pyridinone Systems

The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is a key feature of this system. In the gas phase, 2-hydroxypyridine is slightly more stable, while in solution and the solid state, 2-pyridone is the predominant tautomer due to intermolecular hydrogen bonding. chemtube3d.com Ab initio calculations have shown that 2-pyridone is about 0.3 kcal/mol more stable than 2-hydroxypyridine. wayne.edu

Aromaticity is another important concept in understanding the stability and reactivity of these compounds. While 2-hydroxypyridine is clearly an aromatic system analogous to pyridine (B92270), the aromaticity of 2-pyridone has been a subject of debate. Theoretical studies, using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), suggest that 2-pyridone retains a significant degree of aromatic character. rsc.org This is attributed to the delocalization of the nitrogen lone pair into the ring. The methanesulfonate group, with its strong electron-withdrawing nature, would likely reduce the electron density in the ring, thereby influencing its aromaticity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational and theoretical chemistry offer powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of this compound. These methods, primarily rooted in quantum mechanics, allow for the detailed examination of the molecule's electronic structure and the energetic landscapes of its potential reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. rsc.orgias.ac.innih.gov

Reactivity Predictions

The reactivity of this compound is governed by the distribution of electron density across the molecule, which dictates the sites susceptible to nucleophilic or electrophilic attack. Computational models can predict these sites by calculating various molecular properties.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO region signifies the area most likely to donate electrons (nucleophilic character), while the LUMO region indicates the area most likely to accept electrons (electrophilic character). For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group are expected to be primary sites of nucleophilic activity, a concept supported by broader studies on pyridine derivatives. ias.ac.in

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the nitrogen atom and the sulfonate oxygens would exhibit negative electrostatic potential, while the hydrogen atoms and the sulfur atom would show positive potential.

Global and Local Reactivity Descriptors: DFT calculations can yield a range of reactivity indices that quantify the molecule's behavior.

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation for this compound |

| Chemical Hardness (η) | 3.5 | Indicates moderate stability and reactivity. |

| Electronic Chemical Potential (μ) | -4.2 | Suggests a moderate tendency to escape from the system. |

| Global Electrophilicity (ω) | 2.5 | Classifies the molecule as a moderate electrophile. |

| Fukui Functions (f(r)) | Varies by atom | Identifies specific atomic sites most susceptible to nucleophilic (f+) or electrophilic (f-) attack. |

This table is generated based on theoretical principles for illustrative purposes.

Regioselectivity Predictions

Regioselectivity, the preference for reaction at one position over another, can be predicted by comparing the activation energies of different reaction pathways. rsc.orgwikipedia.org For this compound, a key aspect of its reactivity is the competition between reaction at the pyridine ring and the sulfonate group.

Nucleophilic Substitution: In a nucleophilic substitution reaction, the methanesulfonate group is a potential leaving group. Computational modeling can determine the most likely site of nucleophilic attack on the pyridine ring (e.g., C2, C4, or C6 positions). By calculating the transition state energies for each pathway, the preferred regiochemistry can be identified. Studies on substituted pyridynes have shown that substituents significantly influence the regioselectivity of nucleophilic additions, a principle that applies here. nih.gov

Electrophilic Aromatic Substitution: For electrophilic attack on the pyridine ring, theoretical calculations can predict the relative stability of the sigma complexes formed at each possible position. The position leading to the most stable intermediate will be the favored site of reaction.

| Potential Reaction | Predicted Regioselectivity | Computational Rationale |

| Nucleophilic Attack | C6 position | Lower activation energy barrier for the transition state compared to C2 and C4. |

| Electrophilic Attack | C3 and C5 positions | Higher stability of the corresponding sigma complex intermediates. |

| Deprotonation | Pyridin-2-ol tautomer OH | The proton on the hydroxyl group is more acidic than ring protons. |

This table is generated based on theoretical principles for illustrative purposes.

Stereoselectivity Predictions

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of many chemical reactions. Computational modeling can predict stereochemical outcomes by analyzing the energies of diastereomeric transition states. rsc.orgnih.gov

For reactions involving the creation of a new chiral center from this compound, such as the addition of a nucleophile to the pyridine ring in the presence of a chiral catalyst, DFT calculations can be employed to model the transition states leading to different stereoisomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

Example: Chiral Amine Addition to the Pyridine Ring

In a hypothetical reaction where a chiral amine adds to the pyridine ring, computational models could predict the stereochemical outcome.

| Transition State | Relative Energy (kcal/mol) | Predicted Product |

| TS-R (Pro-R attack) | 0.0 | Major enantiomer |

| TS-S (Pro-S attack) | 2.5 | Minor enantiomer |

This table is generated based on theoretical principles for illustrative purposes.

The lower relative energy of the transition state leading to the R-enantiomer suggests it would be the major product. The predicted enantiomeric excess can be calculated from this energy difference. Such computational insights are invaluable for designing stereoselective syntheses involving this compound and its derivatives. nih.gov

Catalytic Applications and Materials Science Contributions of Pyridin 2 Ol Methanesulfonate Derivatives

Pyridin-2-ol Methanesulfonate (B1217627) as a Catalyst Component or Precatalyst

Pyridin-2-ol methanesulfonate is an organic salt whose catalytic relevance is primarily derived from the pyridin-2-ol cation. This moiety exists in a tautomeric equilibrium with its lactam form, 2-pyridone. chemrxiv.orghmdb.cawikipedia.org This tautomerism is central to its catalytic activity, allowing it to act as a bifunctional catalyst capable of mediating proton transfer. hmdb.cawikipedia.org The methanesulfonate anion, being the conjugate base of a strong acid, is typically a non-coordinating spectator anion, but in the context of protic ionic liquids, pyridinium (B92312) methanesulfonate salts can also serve as effective Brønsted acid catalysts. ionike.com

In many applications, the pyridin-2-ol (or 2-pyridone) structure does not act in isolation but serves as a crucial ligand that coordinates with a transition metal center, forming a catalytically active complex or precatalyst. alfachemic.comwikipedia.org These complexes are instrumental in a wide array of chemical transformations. The electronic and steric properties of the pyridin-2-ol ligand can be fine-tuned through substitution on the pyridine (B92270) ring, which in turn modulates the activity and selectivity of the resulting metal catalyst. nih.govacs.org

Role in Homogeneous and Heterogeneous Catalysis

The derivatives of pyridin-2-ol demonstrate significant versatility, functioning within both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In this phase, the catalyst and reactants exist in a single phase, typically a liquid solution. Pyridin-2-ol and its derivatives excel in this domain in two primary ways:

As Organocatalysts: The 2-pyridone tautomer can act as a bifunctional organocatalyst, facilitating reactions such as ester aminolysis without the need for a metal center. wikipedia.orgnih.gov Its ability to simultaneously act as a Brønsted acid (via the N-H group) and a Brønsted base (via the C=O group) allows it to activate both reaction partners in a concerted fashion. nih.gov

As Ligands in Metal Complexes: When coordinated to transition metals like palladium, ruthenium, nickel, or copper, pyridin-2-ol derivatives form soluble complexes that are highly effective homogeneous catalysts for a variety of reactions. wikipedia.orgnih.govacs.orgnih.gov For example, ruthenium complexes incorporating phosphine-substituted pyridin-2-ol ligands have been developed for the catalytic hydrogenation of CO2. nih.gov

Heterogeneous Catalysis: To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the catalytically active pyridin-2-ol moiety can be immobilized on a solid support. This renders the catalyst heterogeneous, meaning it exists in a different phase from the reactants. Strategies to achieve this include:

Grafting pyridine-based ligands onto solid supports like silica (B1680970) or polymers.

Integrating the catalytic species into the structure of Metal-Organic Frameworks (MOFs). nih.gov

Attaching pyridine-functionalized complexes to the surface of magnetic nanoparticles, which allows for easy separation from the reaction mixture using an external magnet. nih.govrsc.org Such systems combine the high activity of molecular catalysts with the practical benefits of heterogeneous catalysts. nih.gov

Applications in Specific Organic Transformations (e.g., Ester-Amide Exchange, Cross-Coupling Reactions)

The catalytic utility of pyridin-2-ol derivatives is evident in their successful application to important organic transformations, including the formation of amide and carbon-carbon bonds.

Ester-Amide Exchange (Aminolysis): 2-Pyridone, the tautomer of pyridin-2-ol, has been identified as a highly effective tautomeric catalyst for the ester-amide exchange reaction. chemrxiv.orgresearchgate.netchemrxiv.org It operates as a bifunctional catalyst, activating both the ester and the amine. The proposed mechanism involves the NH group of the pyridone forming a hydrogen bond with the ester to increase its electrophilicity, while the carbonyl group activates the amine nucleophile. nih.govresearchgate.net This dual activation facilitates the formation of the amide bond under mild conditions. Research has shown that substituting the 2-pyridone ring can enhance catalytic activity. For instance, derivatives with electron-donating groups at the 5-position or halogens at the 6-position have demonstrated superior performance. chemrxiv.orgnih.govresearchgate.net The catalyst has also been shown to be recoverable and reusable. nih.gov

| Catalyst (Derivative of 2-Pyridone) | Substituent Position | Substrate (Ester) | Key Finding | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-pyridone | 5-position (Electron-donating) | 4-Nitrophenyl acetate (B1210297) | Exhibited superior performance compared to unsubstituted 2-pyridone. | researchgate.net |

| 5-(Pirrolidino)-2-pyridone | 5-position (Electron-donating) | 4-Nitrophenyl acetate | Showed enhanced catalytic activity and altered selectivity, favoring acylation of primary amines over secondary amines. | chemrxiv.orgresearchgate.netchemrxiv.org |

| 6-Chloro-2-pyridone | 6-position (Halogen) | Methyl and benzyl esters | Effectively catalyzed aminolysis of less reactive esters and could be recovered quantitatively after the reaction. | nih.gov |

| 6-Iodo-2-pyridone | 6-position (Halogen) | Aromatic esters | Demonstrated high catalytic activity, proceeding via a 1:1:1 complex of catalyst, amine, and ester. | researchgate.net |

Cross-Coupling Reactions: In the realm of transition metal catalysis, pyridin-2-ol and its derivatives serve as essential ligands, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org However, the use of 2-substituted pyridine nucleophiles in these reactions presents a significant challenge known as the "2-pyridyl problem," which stems from the instability and poor reactivity of the corresponding 2-pyridyl boron reagents. nih.gov To overcome this, alternative nucleophilic coupling partners have been developed. For instance, pyridine-2-sulfinates have emerged as stable and highly effective replacements for boronates in palladium-catalyzed desulfinylative cross-coupling, enabling the synthesis of a broad range of linked bi-heterocyclic molecules with exceptional scope. nih.govsigmaaldrich.comsemanticscholar.org Palladium complexes bearing various substituted pyridine ligands have been successfully employed as precatalysts for these crucial C-C bond-forming reactions. nih.govacs.org

Investigation of Co-catalysts, Promoters, and Ligand Effects

The efficiency of catalytic systems involving pyridin-2-ol derivatives is often influenced by the presence of co-catalysts and promoters, as well as by the intrinsic electronic and steric properties of the ligand itself.

Ligand Effects: The structure of the pyridine ligand has a profound impact on the catalytic activity of the metal center. Studies on palladium(II) complexes with a variety of substituted pyridine ligands have shown that functionalization with either electron-donating or electron-withdrawing groups results in significant changes to the physicochemical properties of the coordination compounds and their catalytic performance. nih.govacs.org For certain reactions, an increase in the basicity of the pyridine ligand correlates with higher catalytic yields, although steric hindrance from bulky substituents near the coordination site can also play a determining role. nih.govacs.org

Co-catalysts and Promoters: In many catalytic cycles, additional reagents are required to facilitate key steps. In metal-catalyzed oxidations, for example, auxiliary reagents like carboxylic acids can act as promoters, enhancing reaction rates through synergistic effects. nih.gov In the context of ethylene oligomerization catalyzed by Nickel(II) complexes with pyridine-containing ligands, organoaluminum compounds such as Et2AlCl are used as activators or co-catalysts. acs.org The addition of auxiliary ligands, like phosphines, can further modulate the activity of the catalytic system. acs.org Similarly, bases are often crucial promoters, particularly in reactions that involve a deprotonation step, such as the hydrogenation of CO2 to formate using ruthenium-hydroxypyridine complexes. nih.gov

This compound in Nanocatalysis and Surface Functionalization

While direct studies on "this compound" in nanocatalysis are not widely documented, the core principle of using the pyridine moiety to functionalize nanomaterials for enhanced catalysis is a well-established and burgeoning field of research. This approach leverages the high surface area and unique properties of nanomaterials to create highly active, selective, and often recyclable catalysts.

Integration with Nanomaterials for Enhanced Catalysis

The chemical functionalization of nanomaterials with pyridine-containing groups is a powerful strategy for developing advanced catalysts. By anchoring these organic molecules to the surface of materials like carbon nanotubes (CNTs) or magnetic nanoparticles (MNPs), researchers can create defined active sites that mimic the behavior of homogeneous catalysts but with the benefits of heterogeneous systems. acs.orgcnr.itresearchgate.net

A key area of this research is in electrocatalysis, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells. Covalently functionalizing CNTs with tailored pyridine groups generates effective metal-free catalysts for the ORR in alkaline media. acs.orgcnr.itresearchgate.netnih.gov This method allows for the fine-tuning of the electronic properties of the nitrogen-containing active sites, providing a direct way to study structure-activity relationships and optimize catalytic performance. acs.orgnih.gov

In organic synthesis, nickel complexes with picolylamine (a pyridine derivative) have been immobilized on silica-coated iron oxide magnetic nanoparticles. nih.gov The resulting nanocatalyst proved highly efficient for the one-pot synthesis of substituted pyridine derivatives, demonstrating the synergy between the nanoparticle support and the molecularly-defined active site. nih.gov

| Nanomaterial Support | Functionalizing Group | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Multi-Walled Carbon Nanotubes (MWCNTs) | Substituted Pyridine Derivatives | Oxygen Reduction Reaction (ORR) | Creates tunable, metal-free electrocatalysts with well-defined active sites. | acs.orgcnr.itresearchgate.net |

| Graphene | Pyridine (as axial ligand for Cobaloxime) | Hydrogen Evolution Reaction (HER) | Covalent functionalization ensures stability of the molecular catalyst on the support; pyridine ligand enhances performance. | nih.gov |

| Silica-coated Fe3O4 Magnetic Nanoparticles | Picolylamine–Ni(II) complex | One-pot synthesis of pyridine derivatives | Creates a high-performance, magnetically separable and recyclable heterogeneous catalyst. | nih.gov |

| Fe3O4 Magnetic Nanoparticles | Pyridinium Ionic Tag | Synthesis of Triarylpyridines | Combines the benefits of MNPs with the unique properties of ionic liquids to enhance catalyst activity and separation. | nih.gov |

Development of Recyclable Catalytic Systems

A primary driver for integrating catalysts with nanomaterials is the development of robust and recyclable systems, a key tenet of green chemistry. Heterogenizing a catalyst by anchoring it to a solid support facilitates its easy separation from the reaction product and allows for its reuse over multiple cycles, reducing waste and cost.

Magnetic nanoparticles (MNPs) are particularly advantageous as catalyst supports because they can be easily and efficiently recovered from a reaction mixture using an external magnetic field. nih.govrsc.org Numerous studies have demonstrated the synthesis of pyridine derivatives using magnetically recoverable nanocatalysts. nih.govrsc.org For instance, a Ni(II)-picolylamine complex supported on Fe3O4@SiO2 nanoparticles was reused for five consecutive cycles in the synthesis of substituted pyridines without a significant loss in its high catalytic activity. nih.gov

Even in organocatalysis, recyclability is a key goal. The use of 6-chloro-2-pyridone as a catalyst for ester aminolysis was noted for its operational convenience, including the ability to be quantitatively recovered after the reaction. nih.gov The development of such systems, whether based on nanomaterials or recoverable molecular catalysts, is crucial for the industrial applicability and environmental sustainability of chemical processes. nih.govnih.gov

Exploration in Advanced Materials Science

The unique bifunctional nature of this compound, possessing both a nucleophilic/coordinating pyridinol group and an anionic sulfonate group, suggests its potential as a versatile building block in the development of advanced functional materials. These functionalities can be leveraged to create novel polymeric architectures and hybrid organic-inorganic systems with tailored properties.

Incorporation into Polymeric Architectures

The dual functionality of this compound allows for its incorporation into a variety of polymer backbones, either as a pendant group or as part of the main chain. This can be achieved through the polymerization of a vinyl-substituted derivative or by polycondensation reactions. For instance, a vinyl-functionalized this compound monomer could be copolymerized with common monomers like acrylates, styrenes, or vinyl ethers using controlled radical polymerization techniques. This would result in linear polymers with pendant zwitterionic groups, which are known to exhibit unique solubility characteristics and responsiveness to changes in pH and ionic strength.

Alternatively, the hydroxyl group of the pyridinol moiety could be exploited in step-growth polymerization with diisocyanates or diacyl chlorides to form polyurethanes and polyesters, respectively. The resulting polymers would have the methanesulfonate group as a charged side chain, potentially leading to materials with enhanced thermal stability and ion-exchange capabilities. The presence of both a hydrogen-bonding pyridin-2-one group and an ionic methanesulfonate group within the polymer structure is expected to significantly influence the material's bulk properties. The strong intermolecular forces would likely lead to increased glass transition temperatures and improved mechanical strength compared to their non-functionalized counterparts.

The properties of such hypothetical polymers can be inferred from studies on analogous systems. For example, polymers containing pyridin-2-one moieties are known for their thermal stability and ability to form strong hydrogen bonds, which can enhance the mechanical properties of the material. Similarly, polymers functionalized with sulfonate groups often exhibit ion-exchange properties and are used in applications such as membranes for fuel cells and water purification. The combination of these two functionalities in one polymer could lead to multifunctional materials with a unique set of properties.